



Application Notes and Protocols for Biotin- PEG2-C6-Azide in Oligonucleotide Labeling

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| Compound of Interest | | | | | |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name: | Biotin-PEG2-C6-Azide | | | | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C6-Azide is a chemical modification reagent used to attach a biotin molecule to an oligonucleotide. This process, known as biotinylation, is a cornerstone of many molecular biology techniques and diagnostic assays. The reagent consists of three key components: a biotin group for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group that enables covalent attachment to an alkyne-modified oligonucleotide via "click chemistry."[1][2][3] This highly efficient and specific reaction allows for the robust labeling of oligonucleotides for a wide array of applications in research and drug development.[4][5]

This document provides detailed application notes and experimental protocols for the use of **Biotin-PEG2-C6-Azide** in labeling oligonucleotides.

Principle of the Method

The labeling of oligonucleotides with **Biotin-PEG2-C6-Azide** is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between the azide group on the **Biotin-PEG2-C6-Azide** and a terminal alkyne group that has been incorporated into the oligonucleotide during its synthesis. The reaction is highly specific and can be carried out in aqueous solutions with high efficiency.



Alternatively, a copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed if the oligonucleotide is modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Applications of Biotinylated Oligonucleotides

Biotinylated oligonucleotides are versatile tools with a broad range of applications, including:

- Affinity Purification: The strong and specific interaction between biotin and streptavidin can be exploited for the isolation and purification of target nucleic acids or their binding partners from complex mixtures.
- Immunoassays: Biotinylated probes are widely used in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISA), for the detection and quantification of specific DNA or RNA sequences.
- In Situ Hybridization (ISH): Labeled oligonucleotides can be used as probes to detect and localize specific nucleic acid sequences within fixed cells and tissues.
- Northern and Southern Blotting: Biotinylated probes provide a non-radioactive method for the detection of specific RNA and DNA sequences, respectively, following electrophoretic separation.
- Real-Time PCR: Biotinylated primers can be incorporated into PCR products, allowing for their subsequent capture and detection.
- DNA Nanotechnology: Biotin-streptavidin interactions are used to assemble and functionalize DNA-based nanostructures.

Quantitative Data Summary

The efficiency of oligonucleotide biotinylation can be influenced by several factors, including the reaction conditions and the position of the alkyne modification on the oligonucleotide. The following table summarizes representative data on labeling efficiency under different conditions.



| Parameter | Condition A | Condition B | Condition C | Reference |
|--------------------------------------|-------------|-------------|-------------|-----------|
| Oligonucleotide Concentration | 100 μΜ | 100 μΜ | 200 μΜ | |
| Biotin-PEG2-C6- Azide:Oligo Ratio | 1.5:1 | 3:1 | 1.5:1 | |
| Reaction Time | 4 hours | 4 hours | 8 hours | _ |
| Reaction Temperature | 25°C | 45°C | 25°C | _ |
| Typical Labeling Efficiency | >90% | >95% | >95% | _ |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Oligonucleotide

This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification with **Biotin-PEG2-C6-Azide** using a copper(I)-catalyzed reaction.

Materials:

- Alkyne-modified oligonucleotide
- Biotin-PEG2-C6-Azide
- Dimethyl sulfoxide (DMSO)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic acid solution (freshly prepared in water)
- 10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution in 55% DMSO



- · Nuclease-free water
- 3% Lithium perchlorate in acetone
- Acetone

Procedure:

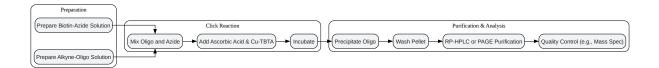
- Prepare the Oligonucleotide Solution:
 - Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 μM in a microcentrifuge tube.
 - Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
 - Add DMSO to a final volume of 50% and vortex to mix.
- Add Biotin-PEG2-C6-Azide:
 - Prepare a 10 mM stock solution of Biotin-PEG2-C6-Azide in DMSO.
 - Add the Biotin-PEG2-C6-Azide stock solution to the oligonucleotide solution to achieve a final concentration that is 1.5 times the oligonucleotide concentration. Vortex to mix.
- Initiate the Click Reaction:
 - Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM.
 Vortex briefly.
 - Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.
 - Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
 - Flush the tube with inert gas and cap it tightly.
- Incubation:
 - Vortex the reaction mixture thoroughly.



- Incubate the reaction at room temperature overnight or at 45°C for 1-4 hours.
- Precipitation of the Biotinylated Oligonucleotide:
 - Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to the reaction mixture.
 - Mix thoroughly and incubate at -20°C for 20 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet the oligonucleotide.
 - Carefully discard the supernatant.
- Washing and Drying:
 - Wash the pellet with 1 mL of acetone, centrifuge at 10,000 rpm for 10 minutes, and discard the supernatant.
 - Air dry the pellet to remove any residual acetone.
- Purification (Optional):
 - The biotinylated oligonucleotide can be further purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
- Storage:
 - Resuspend the purified biotinylated oligonucleotide in a suitable buffer (e.g., TE buffer) and store at -20°C.

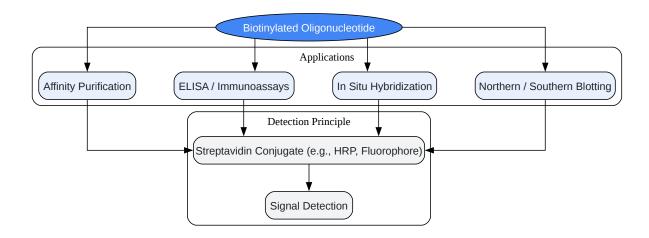
Visualizations





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Caption: Experimental workflow for oligonucleotide biotinylation.



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Caption: Workflow for the application of biotinylated oligonucleotides.



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